molecular formula C16H22N2O B12251598 N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B12251598
M. Wt: 258.36 g/mol
InChI Key: JWTHECLHUNWQCZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to an octahydrocyclopenta[c]pyrrole ring, which is further connected to an acetamide group. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-benzylacetamide

InChI

InChI=1S/C16H22N2O/c19-16(17-9-13-5-2-1-3-6-13)12-18-10-14-7-4-8-15(14)11-18/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)

InChI Key

JWTHECLHUNWQCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Octahydrocyclopenta[c]pyrrole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the octahydrocyclopenta[c]pyrrole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the octahydrocyclopenta[c]pyrrole ring.

    Acetamide Formation: The final step involves the acylation of the nitrogen atom with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetamide group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, acetyl chloride, and acetic anhydride in the presence of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity

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